Product packaging for Methyl 5-benzoylfuran-2-carboxylate(Cat. No.:CAS No. 58972-21-7)

Methyl 5-benzoylfuran-2-carboxylate

Cat. No.: B1588955
CAS No.: 58972-21-7
M. Wt: 230.22 g/mol
InChI Key: FILYPAWPUAUFFC-UHFFFAOYSA-N
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Description

General Context of Furan (B31954) and Benzofuran (B130515) Derivatives in Medicinal Chemistry

Furan and its fused-ring counterpart, benzofuran, are privileged five-membered heterocyclic cores that are integral to a multitude of biologically active compounds. Their presence in natural products and synthetic pharmaceuticals underscores their importance in drug discovery. The furan ring can engage in various non-covalent interactions with biological targets, and its electronic properties can be readily modulated by substituents.

Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The structural diversity of these compounds allows for the fine-tuning of their biological profiles. For instance, some benzofuran derivatives have been investigated for their potent cytotoxic effects against human breast and ovarian cancer cells. mdpi.comrsc.org This broad spectrum of activity has cemented the benzofuran nucleus as a valuable starting point for the design of novel therapeutic agents. mdpi.com

Research Significance of Furan-2-carboxylate (B1237412) Scaffolds

The furan-2-carboxylate moiety is a particularly significant scaffold in chemical and pharmaceutical research. The ester and carboxylic acid functionalities at the 2-position of the furan ring provide a handle for further synthetic modifications, allowing for the creation of diverse chemical libraries. This versatility has been exploited in the development of compounds with a range of biological activities.

Recent studies have highlighted the potential of furan-2-carboxylic acid derivatives in the management of type 2 diabetes mellitus by inhibiting gluconeogenesis. nih.gov Furthermore, derivatives of 5-aryl-furan-2-carboxamide have been identified as potent antagonists of the urotensin-II receptor, which is implicated in cardiovascular diseases. nih.gov The furan-2-carboxylate framework has also been explored for its potential in developing inhibitors for the SARS-CoV-2 main protease and as agents to combat antimicrobial resistance through the inhibition of biofilm formation. researchgate.netnih.gov Beyond medicine, furan-2,5-dicarboxylic acid, a closely related dicarboxylic acid, is a key bio-based monomer for the production of sustainable polymers like polyethylene (B3416737) furandicarboxylate (PEF), a potential replacement for petroleum-derived plastics. rsc.orgmdpi.com

Overview of Academic Research Trajectories for Methyl 5-Benzoylfuran-2-carboxylate

While extensive research on a wide array of furan-2-carboxylate derivatives is well-documented, specific academic studies focusing solely on this compound are not prominently available in the public domain. However, based on the established reactivity of the furan ring and the known synthetic routes to similar compounds, logical research trajectories can be inferred.

The synthesis of this compound would likely involve the Friedel-Crafts acylation of methyl furan-2-carboxylate. This classic electrophilic aromatic substitution would introduce the benzoyl group at the electron-rich 5-position of the furan ring.

Potential research directions for this compound would likely mirror those of other 5-substituted furan-2-carboxylates. Investigations could explore its utility as an intermediate in the synthesis of more complex molecules, where the benzoyl group could be further functionalized. For example, reduction of the ketone could yield a hydroxyl group, providing a new point for derivatization.

Given the biological activities observed in structurally related 5-acyl and 5-aryl furan-2-carboxylates, it is plausible that this compound could be screened for a variety of therapeutic applications. These might include anticancer, antimicrobial, or anti-inflammatory activities. The presence of both the benzoyl and the methyl carboxylate groups offers multiple points for interaction with biological macromolecules.

Data on Furan-2-Carboxylate Derivatives

The following table summarizes the types of biological activities investigated for various furan-2-carboxylate derivatives, illustrating the broad potential of this class of compounds.

Derivative Class Investigated Biological Activity Reference
Furan-2-carboxamidesAntibiofilm (against P. aeruginosa) researchgate.net
Furan-2-carboxylic acid derivativesAntidiabetic (inhibition of gluconeogenesis) nih.gov
5-Aryl-furan-2-carboxamidesUrotensin-II receptor antagonists nih.gov
2-(Furan-2-ylmethylene)hydrazine-1-carbothioamidesSARS-CoV-2 main protease inhibitors nih.gov
5-Nitro-furan-2-carboxylic acid estersHIV-1 reverse transcriptase RNase H inhibitors nih.gov
5-Phenyl-furan-2-carboxylic acidsAntimycobacterial mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O4 B1588955 Methyl 5-benzoylfuran-2-carboxylate CAS No. 58972-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-benzoylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-16-13(15)11-8-7-10(17-11)12(14)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILYPAWPUAUFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444760
Record name Methyl 5-benzoylfuran-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58972-21-7
Record name Methyl 5-benzoylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzoyl-furan-2-carboxylic acid methyl ester
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Synthetic Methodologies and Strategies for Methyl 5 Benzoylfuran 2 Carboxylate

Direct Synthesis Approaches to Methyl 5-Benzoylfuran-2-carboxylate

The direct synthesis of this compound can be achieved through several strategic reactions that construct the key benzoyl and carboxylate functionalities on the furan (B31954) ring.

Carbonyl Coupling Reactions

Carbonyl coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing furan derivatives, these reactions can be employed to introduce the benzoyl group. One of the most well-known examples is the Suzuki-Miyaura reaction, which involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. thermofisher.com The catalytic cycle for this reaction typically involves an oxidative addition of the electrophile to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. thermofisher.com While the direct application to this compound is not extensively detailed in the provided results, the principles of such coupling reactions are fundamental in organic synthesis.

Another relevant class of reactions is the Heck reaction, which facilitates the arylation or alkenylation of alkenes using a palladium catalyst. thermofisher.com This reaction is known for its tolerance of a wide array of functional groups, including esters and carboxylic acids. thermofisher.com

Acylation Procedures

Acylation reactions are a direct method for introducing an acyl group, such as a benzoyl group, onto an aromatic ring. Friedel-Crafts acylation is a classic example, although its application to highly reactive furan rings can sometimes lead to polymerization or other side reactions. More controlled methods are often preferred.

Synthesis of Related Furan-2-carboxylate (B1237412) Derivatives

The synthesis of furan-2-carboxylate derivatives often serves as a foundational step, with subsequent modifications leading to more complex structures like this compound.

From Furfuryl Alcohol Precursors

Furfuryl alcohol, a readily available bio-based chemical, is a versatile starting material for the synthesis of various furan derivatives. researchgate.netunive.it It can be obtained through the hydrogenation of furfural (B47365), which is derived from lignocellulosic biomass. unive.it Esterification of furfuryl alcohol with various carboxylic acids can yield furfuryl esters. researchgate.net For instance, the acid-catalyzed reaction between furfuryl alcohol and 2-furoic acid produces furfuryl 2-furoate. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for producing furan esters and amides under mild conditions. researchgate.net Furthermore, palladium-catalyzed alkoxycarbonylation of furfuryl alcohol offers a sustainable route to 2-alkylfurfuryl acetates. unive.it

Starting MaterialReagent(s)ProductYieldReference
Furfuryl alcohol2-Furoic acid, Acid catalystFurfuryl 2-furoateNot specified researchgate.net
Furfuryl alcoholCH3OH, CO, Palladium catalyst, Activator, BaseBenzyl (B1604629) acetate (B1210297)>98% unive.it

Vilsmeier–Haack Formylation Pathways

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including furans. researchgate.netorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the furan ring. researchgate.netnih.gov This reaction is generally effective for furan and its derivatives, leading to the formation of furan-2-carboxaldehydes in high yields. researchgate.netresearchgate.net The resulting aldehyde can then be a precursor for further synthetic transformations. For instance, furan-2-carboxaldehyde can undergo condensation reactions with active methylene (B1212753) compounds. researchgate.netnih.gov The Vilsmeier-Haack reaction has been successfully applied to a variety of furan derivatives, sometimes resulting in diformylation depending on the substrate and reaction conditions. thieme-connect.com

SubstrateReagent(s)ProductYieldReference
FuranDMF, POCl3Furan-2-carboxaldehydeNear quantitative researchgate.net
Furan derivativesExcess POCl3, DMFDialdehydesNot specified thieme-connect.com

Pinnick Oxidation and Esterification Routes

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids using sodium chlorite (B76162) (NaClO2) under acidic conditions. wikipedia.orgnrochemistry.com This reaction is particularly useful for oxidizing α,β-unsaturated aldehydes and is tolerant of a wide range of functional groups. wikipedia.orgnrochemistry.com The active oxidant is chlorous acid (HClO2), which is generated in situ. wikipedia.org A scavenger, such as 2-methyl-2-butene, is often added to prevent side reactions from the hypochlorous acid (HOCl) byproduct. nrochemistry.com Following the oxidation of a furan-2-carbaldehyde to furan-2-carboxylic acid, standard esterification methods can be employed to produce the corresponding methyl ester. For example, the oxidation of furan-2-carbaldehyde (furfural) using hydrogen peroxide and acetic acid has been explored as a green chemistry approach. nih.gov The resulting furan-2-carboxylic acid can then be esterified.

A computational study using density functional theory (DFT) has provided insights into the Pinnick oxidation mechanism, suggesting a process involving a distorted six-membered ring transition state. nih.gov

AldehydeOxidizing AgentScavengerProduct (Carboxylic Acid)Reference
Aldehydes (general)Sodium chlorite (NaClO2)2-Methyl-2-buteneCarboxylic acids nrochemistry.com
α,β-Unsaturated aldehydesSodium chlorite (NaClO2)Not specifiedα,β-Unsaturated carboxylic acids wikipedia.org

Meerwein Arylation for Furan-2-carboxylates

The Meerwein arylation is a valuable method for the C-H arylation of electron-poor alkenes, such as furan derivatives, using aryl diazonium salts. wikipedia.orgnih.gov This reaction typically involves the generation of an aryl radical from the diazonium salt, which then adds to the furan ring. wikipedia.org The success of the Meerwein arylation of furan derivatives to produce 5-arylfuran-2-carbaldehydes, a related class of compounds, has been shown to be dependent on the choice of solvent, catalyst, and the counter-ion of the diazonium salt. researchgate.net While direct synthesis of this compound via this method is not extensively detailed in the provided search results, the arylation of furan-2-carbaldehyde suggests the feasibility of applying this strategy to furan-2-carboxylates. researchgate.net The reaction proceeds through the formation of complex intermediates, and simple redox catalysis is often insufficient for a successful transformation. researchgate.net

A proposed mechanism involves two Cu2+ ↔ Cu+ catalytic cycles and the generation of a furan-2-carbaldehyde radical cation. researchgate.net Photocatalysis has emerged as a more advantageous approach for initiating the one-electron reduction and activation of diazonium salts, potentially offering an improved alternative to traditional copper or iron catalysts. nih.gov

Synthesis of Related Benzofuran-2-carboxylate Derivatives

The synthesis of benzofuran-2-carboxylates, which share a core structural motif with this compound, can be achieved through various methodologies.

A classic and effective method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. nih.govdrugfuture.com This reaction, first reported by W. H. Perkin in 1870, involves the treatment of a 3-halocoumarin with a base, such as sodium hydroxide (B78521) in ethanol (B145695) or methanol (B129727), leading to a coumarin-benzofuran ring contraction. nih.govdrugfuture.com The mechanism is believed to proceed through a base-catalyzed ring fission of the 3-halocoumarin, forming a dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. researchgate.net This is followed by an intramolecular nucleophilic attack of the phenoxide anion on the vinyl halide, yielding the benzofuran-2-carboxylic acid. researchgate.net

Microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times from hours to minutes while providing very high yields of benzofuran-2-carboxylic acid derivatives. nih.govnih.gov For instance, using optimized microwave conditions of 300W for 5 minutes at 79°C, a series of benzofuran-2-carboxylic acids were synthesized in excellent yields. nih.gov

Table 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

Starting Material Product Reaction Time (Microwave) Yield
3-Bromo-4-methyl-6,7-dimethoxycoumarin 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid 5 min Very High
Other 3-bromocoumarins Corresponding benzofuran-2-carboxylic acids 5 min Very High

Data sourced from a study on expedited synthesis via microwave-assisted Perkin rearrangement. nih.gov

Intramolecular cyclization is a common strategy for constructing the benzofuran (B130515) ring system. One approach involves the reaction of bromo-substituted salicylaldehydes with ethyl chloroacetate (B1199739) in the presence of a base like potassium hydroxide. researchgate.net Another method is the palladium-catalyzed carbonylative cyclization of o-alkynylphenols. researchgate.net Furthermore, the intramolecular cyclization of o-bromobenzylvinyl ketones catalyzed by potassium tert-butoxide in dimethylformamide has been successfully employed. nih.gov

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective route to 1,2,3-triazoles. organic-chemistry.orgjapsonline.com This methodology can be applied to synthesize triazole-fused benzofuran derivatives. The reaction involves the [3+2] cycloaddition of an azide-functionalized benzofuran with a terminal alkyne, or vice-versa, in the presence of a copper(I) catalyst. nih.gov This approach is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The resulting triazole ring can act as a stable linker to connect the benzofuran core to other molecular fragments. japsonline.comnih.gov

The synthesis of halogen-substituted benzofuran-2-carboxylic acid derivatives is of interest due to their potential biological activities. researchgate.net These compounds can be prepared through various methods, including the use of halogenated starting materials in the synthetic sequences described above. For instance, starting with a bromo-substituted salicylaldehyde (B1680747) in an intramolecular cyclization reaction will yield a bromo-benzofuran derivative. researchgate.net

Catalytic Systems and Reaction Conditions in Furan/Benzofuran Carboxylate Synthesis

A variety of catalytic systems are employed in the synthesis of furan and benzofuran carboxylates, each with its own set of optimal reaction conditions.

For the Perkin rearrangement , the traditional method utilizes a base like sodium hydroxide in a protic solvent such as ethanol or methanol at reflux for several hours. nih.gov As mentioned, microwave irradiation can drastically shorten the reaction time to minutes. nih.gov

In Meerwein arylations , copper salts, particularly copper(I) bromide or copper(II) chloride, are classic catalysts. wikipedia.orgresearchgate.net The reaction is often performed in an aqueous medium. wikipedia.org More recently, photocatalysis has been explored as a milder and more efficient alternative. nih.gov

Intramolecular cyclizations often rely on transition metal catalysts. Palladium catalysts, such as Pd(OAc)₂, are frequently used in C-H arylation and carbonylative cyclization reactions. mdpi.com Copper catalysts, like copper iodide, are also employed, sometimes in conjunction with palladium in co-catalytic systems for Sonogashira coupling followed by cyclization. nih.gov Nickel catalysts, for example, Ni(OTf)₂, have also been reported for intramolecular nucleophilic addition reactions to form benzofurans. acs.org

Click chemistry for triazole-fused benzofurans predominantly uses copper(I) catalysts, which can be generated in situ from copper(II) salts with a reducing agent or used directly as Cu(I) salts. organic-chemistry.orgnih.gov These reactions are often performed in benign solvents, including water, at or near room temperature. japsonline.com

Table 2: Common Catalytic Systems and Reaction Conditions

Reaction Type Catalyst Co-catalyst/Additive Solvent Temperature
Perkin Rearrangement Base (e.g., NaOH) - Ethanol/Methanol Reflux or Microwave (79°C)
Meerwein Arylation Copper Salts (e.g., CuBr) - Aqueous Variable
Meerwein Arylation (Photocatalyzed) Photocatalyst - - Room Temperature
Intramolecular Cyclization (C-H Arylation) Pd(OAc)₂ AgOAc, NaOAc CPME 110°C
Intramolecular Cyclization (Sonogashira) (PPh₃)PdCl₂ CuI, Triethylamine (B128534) THF 60°C
Intramolecular Cyclization (Nucleophilic Addition) Ni(OTf)₂ 1,10-phenanthroline Acetonitrile Variable
Click Chemistry (CuAAC) Copper(I) - Various (incl. water) Room Temperature

Ferric Chloride Catalysis

Ferric chloride (FeCl₃) is a versatile Lewis acid catalyst employed in a range of organic transformations, including those for the synthesis of furan derivatives. While specific examples detailing the synthesis of this compound using this exact catalyst are not prevalent in the provided search results, the use of FeCl₃ in related reactions, such as the cleavage of benzyl ethers and subsequent cyclization to form fused tetrahydrofuran (B95107) systems, highlights its potential. nih.gov In a hypothetical application, ferric chloride could catalyze the reaction between a suitably substituted furan precursor and benzoyl chloride in a Friedel-Crafts acylation type reaction. The Lewis acidity of FeCl₃ would activate the acylating agent, facilitating the electrophilic substitution onto the electron-rich furan ring at the 5-position.

Lead(IV) Acetate and Boron Trifluoride Catalysis

The combination of lead(IV) acetate and boron trifluoride etherate has been utilized in the synthesis of furan derivatives through oxidative cyclization pathways. Although a direct synthesis of this compound using this specific catalytic system is not explicitly detailed, the principles of such reactions can be extrapolated. This method often involves the oxidation of a suitable precursor, such as a diketone or a related species, to generate a reactive intermediate that subsequently cyclizes to form the furan ring. Boron trifluoride, a strong Lewis acid, would facilitate the cyclization and dehydration steps.

Copper(II) Chloride Catalysis in Arylation

Copper(II) chloride (CuCl₂) is a well-established catalyst in cross-coupling reactions, particularly in the arylation of various substrates. marquette.edu The Chan-Lam cross-coupling reaction, for instance, utilizes copper catalysts for the formation of carbon-heteroatom bonds. rsc.org In the context of synthesizing furan derivatives, copper-catalyzed reactions can be employed for the introduction of aryl groups onto the furan ring. researchgate.net For the synthesis of this compound, a copper(II) chloride catalyzed reaction could involve the coupling of a 5-halofuran-2-carboxylate with a benzoylating agent or the arylation of a furan-2-carboxylate with a benzoyl-containing coupling partner. Copper catalysts, including Cu(II) species, have been shown to be effective in the N-arylation of aminophenols and the arylation of 1H-perfluoroalkanes, demonstrating their versatility in forming carbon-aryl bonds. marquette.edursc.orgwestmont.edu

Base-Catalyzed Cyclization Reactions

Base-catalyzed cyclization is a fundamental strategy for the synthesis of heterocyclic compounds, including furans and benzofurans. organic-chemistry.org A common approach involves the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids under basic conditions. nih.govnih.gov This reaction proceeds through a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring. nih.govnih.gov While this specific example leads to benzofurans, similar base-catalyzed intramolecular condensations of appropriately substituted acyclic precursors can be envisioned for the synthesis of this compound. For instance, a 1,4-dicarbonyl compound bearing the necessary benzoyl and carboxylate functionalities could undergo a base-catalyzed cyclization and dehydration to yield the target furan.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. ijprdjournal.com This technology has been successfully applied to the synthesis of benzofuran-2-carboxylic acid derivatives via the Perkin rearrangement, significantly reducing reaction times from hours to minutes. nih.govnih.gov Microwave irradiation has also been employed in the Suzuki cross-coupling reactions to produce 5-arylbenzofuran-2-carboxylates in high yields. researchgate.net For the synthesis of this compound, a microwave-assisted protocol could be developed for the acylation or arylation step, or for a base-catalyzed cyclization, leading to a more efficient and time-saving process. nih.govnih.govresearchgate.net

Green Chemistry Principles in Furan/Benzofuran Carboxylate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of furan and benzofuran carboxylates, these principles are increasingly being applied to develop more sustainable and environmentally friendly methods.

Non-Heavy Metal Synthesis Approaches

A key aspect of green chemistry is the avoidance of toxic heavy metals as catalysts. While many traditional methods for furan synthesis rely on transition metals, there is a growing interest in developing non-heavy metal-catalyzed or metal-free synthetic routes. organic-chemistry.org One such approach involves the use of alkali carbonate salts to promote the carboxylation of C-H bonds. stanford.edu For example, it has been demonstrated that carbonate can deprotonate less acidic C-H bonds, including those on furan rings, which can then react with carbon dioxide to form a carboxylate. stanford.edu This method offers a potential pathway for the synthesis of furan carboxylates without the need for heavy metal catalysts. Additionally, organocatalytic methods, such as the use of B(C₆F₅)₃ for the cyclization of phenols to form benzofurans, provide a metal-free alternative. nih.gov

Biocatalytic Transformations and Enantioselective Reductions

The application of biocatalysis in the synthesis and modification of furan compounds represents a significant advancement towards sustainable chemical manufacturing. Biocatalytic processes, which utilize enzymes or whole-cell systems, are conducted under mild temperature and pressure conditions, often in aqueous media, thereby reducing energy consumption and the use of hazardous organic solvents.

For a ketone-containing compound such as this compound, a key biocatalytic transformation would be the enantioselective reduction of the carbonyl group to produce a chiral alcohol. This is of particular importance as the resulting stereoisomers can exhibit distinct biological activities. While direct studies on this compound are scarce, research on the biocatalytic reduction of other furan-based ketones provides a strong precedent.

For instance, the reduction of biomass-derived furan aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) to their corresponding alcohols using various microorganisms and isolated enzymes is well-documented. These processes often demonstrate high selectivity and yield. Specifically, the conversion of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) using whole-cell biocatalysts has been shown to be a promising and industrially relevant process.

The enzymes responsible for these reductions are typically oxidoreductases, which require cofactors such as NADH or NADPH. Whole-cell systems are often advantageous as they provide a continuous supply of the regenerated cofactor.

Table 1: Examples of Biocatalytic Reduction of Furan Aldehydes

SubstrateBiocatalystProductYieldReference
5-Hydroxymethylfurfural (HMF)Burkholderia contaminans NJPI-152,5-bis(hydroxymethyl)furan (BHMF)93.7%
FurfuralReductase biocatalystFurfuryl alcohol-

Given these examples, it is highly probable that a suitable ketoreductase enzyme or microbial strain could be identified or engineered for the specific enantioselective reduction of the benzoyl group in this compound. This would yield either the (R)- or (S)-enantiomer of the corresponding alcohol, a valuable chiral building block for further synthesis.

Environmentally Benign Reaction Conditions

The development of environmentally benign synthetic routes for furan derivatives is a key focus of green chemistry. This often involves the use of heterogeneous catalysts, solvent-free conditions, and energy-efficient processes.

One of the primary methods for synthesizing compounds like this compound is through a Friedel-Crafts acylation reaction. Traditionally, this reaction employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which are corrosive, toxic, and generate significant acidic waste.

Modern, greener alternatives focus on replacing these homogeneous catalysts with solid acid catalysts. Acidic zeolites, for example, have been investigated for the acylation of furans. These materials are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying product purification and minimizing waste.

Another approach involves the use of heteropolyacids, which have also shown promise in catalyzing the acylation of furan with good conversion and selectivity under milder conditions. The use of such catalysts aligns with the principles of green chemistry by reducing the environmental impact of the synthesis.

Solvent selection is another critical aspect of environmentally friendly synthesis. Whenever possible, reactions are designed to be performed under solvent-free conditions or in greener solvents like water or ionic liquids. For the synthesis of furan derivatives, solventless approaches have been demonstrated to be effective, offering advantages in terms of reduced waste and energy consumption for solvent removal.

Table 2: Comparison of Catalysts for Furan Acylation

CatalystReaction ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃)Stoichiometric amounts, organic solventHigh reactivityCorrosive, toxic, large amount of waste
Acidic ZeolitesCatalytic amounts, solvent or solvent-freeReusable, non-corrosive, easy separationMay require higher temperatures
HeteropolyacidsCatalytic amounts, milder conditionsHigh activity and selectivityCan be sensitive to water

While a specific, optimized green synthesis for this compound has not been detailed in available literature, the principles and technologies developed for the environmentally benign acylation of furan provide a clear roadmap for its sustainable production. Future research in this area would likely focus on adapting these solid acid catalyst systems to the specific substrates required for the synthesis of this compound.

Reactivity and Chemical Transformations of Methyl 5 Benzoylfuran 2 Carboxylate

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the furan (B31954) core makes Methyl 5-benzoylfuran-2-carboxylate a crucial starting material for the construction of sophisticated molecular architectures, most notably in the synthesis of the soluble guanylate cyclase (sGC) activator, Lificiguat (YC-1).

Precursor to Hydrazine (B178648) Compounds

A critical transformation of this compound is its conversion into hydrazine derivatives. This reaction typically involves the nucleophilic attack of a hydrazine species on the electrophilic carbonyl carbon of the ester group. A prominent example is seen in the synthesis of YC-1, where this compound is reacted with benzylhydrazine (B1204620) in the presence of acetic acid to yield the corresponding hydrazide. rsc.org This transformation is a pivotal step, as it introduces the nitrogen-containing moiety necessary for the subsequent formation of the indazole ring system.

Involvement in Cyclization Reactions to Form Indazole Derivatives

Following its conversion to a hydrazine derivative, this compound plays an indirect but essential role in cyclization reactions to form indazole derivatives. In the synthetic pathway of YC-1, the hydrazine compound derived from this compound undergoes a cyclization reaction. rsc.org This step, often mediated by reagents like lead(IV) acetate (B1210297) and followed by treatment with a Lewis acid such as boron trifluoride, results in the formation of the indazole core. rsc.org The benzoyl group on the furan ring is a key participant in this cyclization process, ultimately becoming part of the newly formed heterocyclic system. The synthesis of indazoles is a significant area of research due to their prevalence in medicinally important compounds. mdpi.comnih.govorganic-chemistry.org

Integration into YC-1 (Lificiguat) Synthetic Pathways

The synthesis of Lificiguat (YC-1), a potent activator of soluble guanylate cyclase, provides a clear illustration of the integration of this compound into a complex molecule synthesis. rsc.orgnih.govselleckchem.commedchemexpress.com The initial step of the synthesis involves a Friedel-Crafts acylation between benzoyl chloride and a furan-2-carboxylate (B1237412) ester to produce this compound. rsc.org This intermediate then undergoes the aforementioned conversion to a benzylhydrazine derivative, followed by cyclization to form the 3-(5-substituted-furan-2-yl)-1-benzyl-1H-indazole core of YC-1. rsc.org The final steps of the synthesis typically involve modification of the substituent at the 5-position of the furan ring, which was originally the methyl ester group of the starting material.

Starting MaterialReagentsIntermediateProductReference
This compoundBenzylhydrazine, Acetic Acid5-Benzoyl-N'-benzylfuran-2-carbohydrazide3-(5-(hydroxymethyl)furan-2-yl)-1-benzyl-1H-indazole (YC-1, after further steps) rsc.org

Derivatization and Functionalization Strategies

The chemical handles present in this compound allow for various derivatization and functionalization strategies, enabling the synthesis of a diverse range of compounds.

Conversion to Hydrazine Derivatives

As previously discussed in the context of YC-1 synthesis, the most direct derivatization of the methyl ester group is its conversion to a carbohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303) or a substituted hydrazine. rsc.org This transformation is highly efficient and provides a gateway to a wide array of other heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, which are of significant interest in medicinal chemistry.

Ester Group Modifications

The methyl ester group of this compound is amenable to several modifications, providing a handle for further molecular elaboration.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively, using standard coupling reagents. nih.gov

Amidation: Direct amidation of the ester can be achieved by reacting it with an amine, sometimes requiring elevated temperatures or catalytic activation. google.commdpi.combath.ac.uk This allows for the introduction of a wide variety of substituents and the formation of benzofuran-2-carboxamide (B1298429) derivatives, which are a common motif in pharmacologically active compounds. researchgate.net

Transesterification: The methyl ester can be converted to other esters through transesterification, which involves reacting the compound with a different alcohol in the presence of an acid or base catalyst.

These functionalization strategies highlight the utility of this compound as a versatile platform for the synthesis of a broad spectrum of furan-containing molecules with potential applications in various fields of chemistry.

Amide and Amine Derivative Formations

The methyl ester group of this compound is the primary site for the formation of amide and amine derivatives. These transformations typically proceed through nucleophilic acyl substitution, where the methoxy (B1213986) group of the ester is displaced by an amine.

The direct reaction of this compound with a primary or secondary amine, a process known as aminolysis, can yield the corresponding 5-benzoylfuran-2-carboxamide. This reaction is often facilitated by heating the reactants, sometimes in the presence of a catalyst. The general transformation is depicted below:

General Reaction for Amide Formation: this compound + R¹R²NH → N-R¹,N-R²-5-benzoylfuran-2-carboxamide + Methanol (B129727)

While direct aminolysis is a straightforward approach, the synthesis of amides from carboxylic esters can also be achieved under milder conditions using various coupling agents. These reagents activate the ester or the corresponding carboxylic acid (obtained via hydrolysis of the ester) to facilitate the reaction with the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC).

Furthermore, the synthesis of benzofuran-2-carboxamide derivatives can be achieved by first converting the corresponding carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride. google.com This highly reactive acid chloride can then readily react with a wide range of amines in the presence of a base to form the desired amide. google.com

The formation of amine derivatives from this compound typically involves the reduction of the corresponding amide. This two-step sequence provides a route to 5-benzoyl-2-(aminomethyl)furans.

Incorporation of Tryptamine (B22526) and Acyl Ether Moieties

The structural framework of this compound allows for the introduction of more complex functionalities, such as tryptamine and acyl ether moieties, which are of interest in the development of new bioactive compounds.

Incorporation of Tryptamine

The incorporation of a tryptamine moiety can be achieved by reacting a derivative of this compound with a tryptamine derivative. For instance, a related compound, methyl 5-(1-piperazinyl)benzofuran-2-carboxylate, has been shown to react with a tosylated tryptamine derivative. In a documented example, methyl 5-(1-piperazinyl)benzofuran-2-carboxylate was reacted with 3-[4-(p-toluenesulfonyloxy)butyl]-1H-indole-5-carbonitrile in the presence of triethylamine (B128534) in dimethylformamide at elevated temperatures. mdpi.com This reaction resulted in the formation of methyl 5-[4-[4-(5-cyanoindol-3-yl)butyl]piperazin-1-yl]benzofuran-2-carboxylate. mdpi.com This demonstrates the feasibility of coupling tryptamine-like structures to the benzofuran (B130515) scaffold, likely proceeding through nucleophilic substitution where the piperazinyl nitrogen attacks the electrophilic carbon of the tosylated tryptamine derivative.

A similar strategy could be envisioned for this compound, where the ester is first converted to an appropriate amine-containing derivative, which can then be coupled with a suitably activated tryptamine.

Incorporation of Acyl Ether Moieties

The formation of an acyl ether derivative from this compound necessitates the transformation of the benzoyl ketone into a hydroxyl group, which can then be etherified. This transformation can be accomplished through a chemoselective reduction of the ketone in the presence of the ester.

Research on analogous heterocyclic systems provides a proof of concept for this transformation. For example, 5-benzoyl derivatives of thieno[2,3-b]pyridines have been successfully reduced to their corresponding secondary benzyl (B1604629) alcohols. researchgate.net This reduction creates the necessary hydroxyl group for subsequent etherification. Following the reduction, the resulting alcohol can be reacted with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to form the desired acyl ether.

This two-step sequence—selective reduction of the benzoyl ketone followed by etherification—offers a viable pathway for introducing acyl ether moieties into the molecular structure, further expanding the chemical diversity accessible from this compound.

Biological Activity Investigations of Furan and Benzofuran Carboxylates

Antimycobacterial Activity Research

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has underscored the urgent need for novel antitubercular agents that act on new molecular targets. Furan-based carboxylic acids have been identified as a promising class of compounds in this regard. mdpi.com

Iron is a critical micronutrient for the survival and pathogenesis of Mycobacterium tuberculosis within its host. nih.gov The bacterium has evolved sophisticated mechanisms to acquire iron, primarily through the synthesis and secretion of high-affinity iron chelators known as siderophores—mycobactins and carboxymycobactins. mdpi.comnih.gov The disruption of this iron acquisition machinery presents a viable strategy for developing new antitubercular drugs. nih.gov

Research has focused on 5-phenyl-furan-2-carboxylic acids as a class of compounds that can interfere with the iron homeostasis of M. tuberculosis. mdpi.combohrium.com By inhibiting the biosynthesis of siderophores, these compounds effectively starve the bacteria of essential iron, thereby hindering their growth and virulence. nih.govresearchgate.net This approach is considered an anti-virulence therapy, which is less likely to induce drug resistance compared to traditional bactericidal or bacteriostatic agents. nih.gov

The first and rate-limiting step in the biosynthesis of mycobactins is catalyzed by the enzyme salicylate (B1505791) synthase, known as MbtI in M. tuberculosis. nih.govunipd.it This enzyme converts chorismic acid to salicylic (B10762653) acid, a key precursor for siderophore production. unipd.it As MbtI is absent in human cells, it represents an ideal and safe target for the development of new antimycobacterial drugs. unipd.it

Studies have identified 5-phenylfuran-2-carboxylic acid derivatives as potent inhibitors of MbtI. nih.govunipd.it These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the conversion of chorismic acid. researchgate.net The inhibitory activity of these furan-based compounds has been demonstrated in vitro, with some derivatives showing significant potency against both MbtI from M. tuberculosis and the homologous enzyme from Mycobacterium abscessus (Mab-SaS). unipd.it The binding mode of these inhibitors has been investigated through co-crystal structures and molecular docking studies, providing a structural basis for their inhibitory activity and paving the way for rational drug design to enhance their potency. nih.govunipd.it

Compound ClassTarget EnzymeMechanism of ActionReference
5-Phenylfuran-2-carboxylic acidsSalicylate Synthase (MbtI)Competitive inhibition, interference with iron uptake researchgate.netpasteur.fr
Furan-based carboxylic acidsMbtIInhibition of siderophore biosynthesis mdpi.commdpi.com

Anticancer Activity Research

Benzofuran (B130515) derivatives have been extensively investigated for their potential as anticancer agents. nih.govnih.gov Their structural diversity allows for modifications that can enhance their cytotoxic activity against various cancer cell lines.

Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against a range of human cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). nih.govnih.gov For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown pronounced cytotoxic effects against HepG2 cells. nih.gov Similarly, some benzofuran-2-carboxamide (B1298429) derivatives have exhibited high anti-proliferative potency against HeLa and HepG2 cells. nih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death, in the cancer cells. nih.gov

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG211 ± 3.2 nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG23.8 ± 0.5 nih.gov
Benzofuran-2-carboxamide derivative 50gHeLa0.73 nih.gov
Benzofuran-2-carboxamide derivative 50gHepG25.74 nih.gov

The anticancer efficacy of benzofuran derivatives is highly dependent on their chemical structure. nih.gov The introduction of certain functional groups or modifications to the benzofuran scaffold can significantly influence their cytotoxic potential. For example, the presence and position of halogen atoms, such as bromine or chlorine, on the benzofuran ring have been shown to enhance anticancer activity. nih.govmdpi.com This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. nih.gov

Furthermore, the nature of the substituent at various positions of the benzofuran ring plays a critical role. Studies have shown that the addition of moieties like piperazine, chalcone, or triazole can lead to hybrid benzofuran derivatives with potent cytotoxic effects against malignant tumors. nih.gov The structure-activity relationship (SAR) analyses of these compounds are crucial for guiding the design of new and more effective anticancer agents. mdpi.com

Antibacterial Activity Research

The benzofuran scaffold is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. cuestionesdefisioterapia.comnih.govnih.gov Research has explored various derivatives of benzofuran for their efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain benzofuran derivatives have demonstrated significant antibacterial activity against strains like Enterococcus faecalis. cuestionesdefisioterapia.com

The antibacterial potency of these compounds is often linked to specific structural features. For example, substitutions at the C-2, C-3, and C-6 positions of the benzofuran ring have been found to greatly influence their antibacterial activity and specificity. nih.gov The introduction of hydroxyl groups or specific aryl substituents can lead to compounds with potent antibacterial effects. nih.gov The synthesis of new benzofuran derivatives continues to be an active area of research in the quest for novel antibacterial agents to combat the growing problem of antibiotic resistance. cuestionesdefisioterapia.comnih.gov

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus cereus)

Furan (B31954) and benzofuran derivatives have demonstrated notable efficacy against various Gram-positive bacteria. Research into furan-2-carboxamide derivatives, for instance, has revealed significant antibacterial properties. One study highlighted a series of carbamothioyl-furan-2-carboxamide derivatives, with specific compounds showing potent inhibition against Staphylococcus aureus and Bacillus cereus. For example, the derivative possessing a 2,4-dinitrophenyl group exhibited a considerable inhibition zone of 16 mm against B. cereus. nih.gov

Similarly, benzofuran derivatives have been a fertile ground for the discovery of antibacterial agents. A study on benzofuran-2-carboxylate 1,2,3-triazoles showed that compounds with electron-withdrawing groups, such as chloro substituents on the benzofuran ring, contributed significantly to their bioactivity against strains like S. aureus and Bacillus subtilis. oup.com Another investigation into benzofuran barbitone/thiobarbitone derivatives found that compounds with two bromo substituents exhibited excellent activity against all tested bacterial strains, with Minimum Inhibitory Concentration (MIC) values between 29.76 and 31.96 μmol/L. aacrjournals.org Furthermore, novel thiosemicarbazone derivatives of furan-2-carbaldehyde have been synthesized, with one compound showing significant activity against S. aureus ATCC700699 with a MIC of 1 μg/mL. researchgate.net

Compound/Derivative ClassBacteriumActivity MeasurementResultReference
Carbamothioyl-furan-2-carboxamidesBacillus cereusInhibition Zone (I.Z)16 mm nih.gov
Benzofuran-2-carboxylate 1,2,3-triazolesStaphylococcus aureusZone of InhibitionModerate to good oup.com
Benzofuran barbitone/thiobarbitoneGram-positive strainsMIC29.76-31.96 μmol/L aacrjournals.org
5-nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureus ATCC700699MIC1 μg/mL researchgate.net

Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antibacterial spectrum of furan and benzofuran carboxylates extends to Gram-negative bacteria. Synthesized 5-nitrofuran derivatives have shown inhibitory effects on both Gram-positive and Gram-negative organisms. nih.gov In a study of carbamothioyl-furan-2-carboxamide derivatives, one compound with a p-tolyl group was found to be potent against Escherichia coli, with an inhibition zone of 10.5 mm. nih.gov

Benzofuran derivatives have also been evaluated for their efficacy against these challenging pathogens. Benzofuran carboxylic acid demonstrated remarkable activity against Pseudomonas aeruginosa, with an inhibition zone of 21 mm. aacrjournals.org Furthermore, a series of benzofuran-2-carboxylate 1,2,3-triazoles were tested, and one compound, in particular, was found to be the most effective against E. coli (MTCC-443), showing a zone of inhibition of 10 mm. niscair.res.in These findings underscore the potential of these scaffolds in combating Gram-negative bacterial infections.

Compound/Derivative ClassBacteriumActivity MeasurementResultReference
Carbamothioyl-furan-2-carboxamidesEscherichia coliInhibition Zone (I.Z)10.5 mm nih.gov
Benzofuran Carboxylic AcidPseudomonas aeruginosaInhibition Zone (I.Z)21 mm aacrjournals.org
Benzofuran-2-carboxylate 1,2,3-triazolesEscherichia coliZone of Inhibition10 mm niscair.res.in
5-Nitrofuran derivativesGram-negative organismsInhibitory effectsObserved nih.gov

Broad-Spectrum Antimicrobial Potential

Several studies have highlighted the broad-spectrum antimicrobial potential of furan and benzofuran derivatives. The synthesis of new furan-3-carboxamides resulted in compounds with significant in vitro activity against a panel of microorganisms including bacteria and fungi. nih.gov Similarly, benzofuran-2-carboxylate 1,2,3-triazoles have been shown to exhibit a broad spectrum of antimicrobial activity, with their effectiveness being influenced by the nature of substituents on the benzofuran ring. oup.com The presence of electron-withdrawing groups like chlorine tends to enhance the bioactivity. oup.com

Research has systematically reviewed benzofuran-based compounds as antimicrobial agents, indicating their versatility and potential for developing new drugs to combat microbial resistance. nih.gov The unique structural features of the benzofuran nucleus make it a privileged scaffold in the design of antimicrobial candidates. nih.gov

Anti-inflammatory Activity Research

Furan and benzofuran derivatives are recognized for their significant anti-inflammatory properties. nih.gov A review of natural furan derivatives highlighted their ability to exert regulatory effects on cellular activities by modulating signaling pathways like MAPK and PPAR-ɣ, which are involved in inflammation. nih.gov Synthetic furan derivatives have also been a focus of anti-inflammatory research. For example, a series of hydrazide-hydrazone derivatives incorporating a furan moiety were synthesized and evaluated, with some showing noteworthy anti-inflammatory effects in animal models. ijabbr.com

Benzofuran derivatives have likewise been extensively studied for their anti-inflammatory potential. mdpi.com A synthesized benzofuran derivative, 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane, demonstrated anti-inflammatory and analgesic effects that were greater than acetylsalicylic acid (ASA) and was less gastrotoxic than both ASA and indomethacin. nih.gov Furthermore, the synthesis of benzofuran derivatives containing pyrazole (B372694) moieties has yielded compounds with demonstrated anti-inflammatory activity. researchgate.net

Compound/Derivative ClassKey FindingReference
Natural Furan DerivativesModulate MAPK and PPAR-ɣ signaling pathways. nih.gov
Hydrazide-hydrazone furan derivativesShowed noteworthy anti-inflammatory activity in a rat model. ijabbr.com
2-Methyl-5-(3-phenylpropionyl)-1-benzoxolaneMore potent than acetylsalicylic acid with lower toxicity. nih.gov
Benzofuran-pyrazole hybridsExhibited anti-inflammatory properties. researchgate.net

Antiplatelet Activity Investigations of Related Indazole Derivatives (e.g., YC-1)

While the primary focus is on furan and benzofuran carboxylates, the study of structurally related compounds provides valuable insights. YC-1, a benzylindazole derivative containing a furan moiety, is a well-researched compound known for its potent antiplatelet activity. nih.gov It functions as a direct activator of soluble guanylate cyclase (sGC) in platelets, an action that is independent of nitric oxide (NO). nih.govnih.gov

The activation of sGC by YC-1 leads to an increase in intracellular cyclic GMP (cGMP) levels. nih.govsigmaaldrich.com Elevated cGMP, in turn, mediates the antiplatelet effects, inhibiting platelet aggregation induced by various agonists like collagen and thrombin. nih.govnih.gov Further research on indazole derivatives has led to the identification of other potent antiplatelet agents. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been identified as antagonists of the protease-activated receptor 4 (PAR4), a key player in platelet activation. nih.gov

CompoundMechanism of ActionEffectReference
YC-1Direct, NO-independent activation of soluble guanylate cyclase (sGC)Inhibition of platelet aggregation nih.govnih.gov
YD-3 (and derivatives)Protease-activated receptor 4 (PAR4) antagonistInhibition of PAR4-mediated platelet aggregation nih.gov

Antifungal Activity Studies

The antifungal properties of furan and benzofuran derivatives are a significant area of investigation. A study on (E)-3-(furan-2-yl)acrylic acid demonstrated its antifungal efficacy against several Candida species, with a Minimum Inhibitory Concentration (MIC) ranging from 64 to 512 μg/mL. nih.gov The synthesis of natural furanoid compound derivatives has also yielded promising results, with some exhibiting significant inhibitory effects against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov

Benzofuran derivatives have shown a broad range of antifungal activities. researchgate.netresearchgate.net For example, benzofuran-5-ol (B79771) derivatives have demonstrated potent activity against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov The mechanism for some benzofuran derivatives is thought to involve the inhibition of fungal N-myristoyltransferase. researchgate.net Furthermore, novel benzofuran-2-carboxylate 1,2,3-triazoles have shown a broad spectrum of antifungal activity, with substituents like methoxy (B1213986), methyl, and fluoro groups enhancing their efficacy. oup.comniscair.res.in

Compound/Derivative ClassFungal Strain(s)Activity MeasurementResultReference
(E)-3-(furan-2-yl)acrylic acidCandida spp.MIC64-512 μg/mL nih.gov
Natural furanoid derivativesBotrytis cinerea, Sclerotinia sclerotiorumEC50As low as 17.14 μg/mL nih.gov
Benzofuran-5-olsCandida, Aspergillus, Cryptococcus neoformansMICGood antifungal activity nih.gov
Benzofuran-2-carboxylate 1,2,3-triazolesAspergillus niger, Sclerotium rolfsiiZone of InhibitionModerate to good oup.comniscair.res.in

Role in Hypoxia-Inducible Factor-1 (HIF-1) and NF-κB Inhibition

The indazole derivative YC-1 has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). oup.comnih.gov HIF-1 is a key transcription factor that allows tumor cells to adapt and survive under hypoxic conditions. YC-1 has been shown to inhibit HIF-1 activity by down-regulating the HIF-1α subunit at the post-translational level. aacrjournals.orgnih.gov Mechanistically, YC-1 can accelerate the degradation of HIF-1α and also inhibit its de novo synthesis by inactivating the PI3K/Akt/mTOR pathway. aacrjournals.org This inhibition of HIF-1 activity by YC-1 is associated with blocked angiogenesis and an inhibition of tumor growth in vivo. oup.comnih.gov

Furthermore, YC-1 has been shown to prevent hypoxia-induced tissue factor (TF) expression in cancer cells by inhibiting the p38/NF-κB signaling pathway. nih.gov The transcription factor NF-κB is a central regulator of inflammation and is involved in the expression of numerous genes related to cell survival and proliferation. nih.gov The canonical NF-κB activation pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription. youtube.com By inhibiting this pathway, YC-1 can modulate inflammatory responses and procoagulant activity associated with cancer. nih.gov

CompoundTargetMechanismBiological OutcomeReference
YC-1HIF-1αPost-translational downregulation; Inhibition of PI3K/Akt/mTOR pathwayInhibition of tumor growth and angiogenesis oup.comaacrjournals.orgnih.gov
YC-1p38/NF-κB pathwayInhibition of the signaling pathwayPrevention of hypoxia-induced tissue factor expression nih.gov

Structure Activity Relationship Sar and Mechanistic Studies

Impact of Substituent Groups on Biological Efficacy

The biological efficacy of methyl 5-benzoylfuran-2-carboxylate derivatives is intricately linked to the nature and position of their substituent groups. Research into analogous furan-based compounds has demonstrated that minor alterations to the furan (B31954) ring, the methyl ester group, and the benzoyl moiety can lead to significant changes in biological activity, including antibacterial and anticancer effects.

Influence of Furan Ring Substituents

The furan ring is a critical pharmacophore, and its substitution pattern plays a vital role in determining the biological potential of these compounds. utripoli.edu.lyresearchgate.net In studies on related furan-2-carboxylate (B1237412) derivatives, modifications at the 5-position of the furan ring have been shown to be crucial. For instance, the introduction of tryptamine (B22526) and acyl ether groups at this position has been linked to enhanced anticancer activity. orientjchem.orgresearchgate.net The furan moiety itself is a common motif in many natural products with a wide range of bioactivities. orientjchem.org Slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in their biological effects. researchgate.net

Role of Methyl Ester Moiety in Inhibition

The methyl ester group at the C-2 position of the furan ring is essential for the inhibitory activity of this class of compounds. Studies on methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated that this compound could inhibit Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. orientjchem.org However, when the methyl ester was modified, the derivatives lost this specific antibacterial activity, indicating that the ester moiety is necessary for this particular biological action. orientjchem.org In the context of anticancer activity, earlier structure-activity relationship studies on benzofuran (B130515) derivatives also found that ester substitutions at the C-2 position were crucial for cytotoxic activity. nih.gov

Modulation by Amide Linkages versus Amine Linkages

The nature of the linkage used to attach substituents to the furan core is a critical determinant of biological activity. When comparing derivatives, those with an amine linkage consistently show greater potency than their amide-linked counterparts. orientjchem.orgresearchgate.net For example, an amine-linked tryptamine derivative displayed significantly higher anticancer activity than the corresponding amide-linked version. orientjchem.orgresearchgate.net The amide linkage was found to reduce the anticancer activities in comparison with the amine linkage. orientjchem.orgresearchgate.net This suggests that the flexibility and electronic properties of the amine linkage are more favorable for interaction with the biological target. The amide functional group, while common in biomolecules, introduces different steric and electronic properties, which in this case, appear to be detrimental to efficacy. nih.govpulsus.com

Compound/ModificationLinkage TypeKey SubstituentsObserved Biological EffectReference
Methyl-5-(hydroxymethyl)-2-furan carboxylate-Methyl EsterInhibited Gram (+) bacteria (S. aureus, B. cereus) orientjchem.org
Amine Derivative (8c)AmineTryptamine, Acyl EtherMost potent anticancer activity (HeLa IC50: 62.37 µg/mL) and antibacterial activity (MIC: 250 µg/mL) orientjchem.orgresearchgate.net
Amide Derivative (9c)AmideTryptamine, Acyl EtherReduced anticancer activity (HeLa IC50: 82.27 µg/mL) compared to amine-linked equivalent orientjchem.orgresearchgate.net

Significance of Halogen and Methoxy (B1213986) Substitutions

Substitutions on the benzoyl ring, particularly with halogens and methoxy groups, can profoundly modulate biological activity.

Halogen Substitutions: The addition of halogen atoms such as chlorine, bromine, or fluorine to the aromatic ring of related benzofuran structures consistently increases anticancer activity. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to molecular targets. nih.gov For example, a derivative of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan functionalized with a 3-chloro-4-fluoro substituent exhibited the highest activity against HeLa and MCF-7 cancer cell lines in its series. nih.gov The position of the halogen is also a critical determinant of its effect. nih.gov

Methoxy Substitutions: The presence and position of methoxy groups on the benzoyl moiety are also significant. In a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, the trimethoxy substitution pattern was a key feature. nih.gov When comparing different substitution patterns on the benzofuran ring itself, compounds with methoxy groups at the C-6 position showed higher antiproliferative activity than those with methoxy groups at the C-7 position. nih.gov This demonstrates a clear structure-activity relationship related to the specific placement of methoxy substituents.

Core StructureSubstituentPositionImpact on Biological ActivityReference
BenzofuranBromineAttached to methyl at C-3Remarkable cytotoxic activity against leukemia cells (IC50: 0.1-5 µM) nih.gov
2-alkoxycarbonyl-benzo[b]furanMethoxyC-6Highest activity observed in the series nih.gov
2-(benzoyl)-benzo[b]furan3-chloro-4-fluoroBenzoyl moietyHighest activity against HeLa (GI50: 2.14 µM) and MCF-7 (GI50: 1.55 µM) cell lines nih.gov

Mechanistic Insights into Biological Actions

While the precise mechanism of action for this compound is not fully elucidated, studies on structurally similar compounds provide valuable insights. A promising class of related 5-phenyl-furan-2-carboxylic acids has been identified as antimycobacterial agents that function by interfering with iron homeostasis. mdpi.com These compounds act as inhibitors of the salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis. mdpi.com This enzyme is crucial for the biosynthesis of siderophores, which are essential for bacterial iron acquisition. mdpi.com Given the structural similarity, it is plausible that this compound could share this or a related mechanism of action, particularly concerning its antibacterial properties.

Furthermore, research on benzofuran derivatives, which share the furan ring fused to a benzene (B151609) ring, has revealed other potential mechanisms. Some benzofuran compounds exhibit anticancer effects by acting as potent angiogenesis inhibitors, selectively targeting endothelial cell proliferation. researchgate.net Other derivatives, particularly those with a 3-(3,4,5-trimethoxybenzoyl) group, function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest. nih.gov The orientation of substituents on the benzofuran core was found to be critical for interaction with tubulin. nih.gov These findings suggest that this compound and its derivatives could exert their biological effects through multiple pathways, including enzyme inhibition and disruption of cellular structures.

Molecular Targets in Antimycobacterial Pathways

While the broader class of benzofuran derivatives has been investigated for various anti-infective properties, specific molecular targets for this compound within antimycobacterial pathways have not been explicitly detailed in available research. mdpi.comelsevierpure.comnih.gov The benzofuran scaffold is recognized for its wide range of biological activities, including antibacterial and antifungal action. rsc.org

Research into other heterocyclic compounds provides insight into potential mechanisms that could be relevant for future studies on benzofuran derivatives. For instance, various N-substituted 5-chloropyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial properties against strains like Mycobacterium tuberculosis and Mycobacterium kansasii. nih.govnih.gov For some of these related heterocyclic structures, the proposed mechanism of action involves the inhibition of the Fatty Acid Synthase I (FAS I) system, a crucial pathway in mycobacteria. nih.gov However, a direct link or mechanistic study involving this compound and this or any other specific antimycobacterial target remains an area for further investigation.

Pathways Modulated by Anticancer Agents

Extensive research into the anticancer potential of the benzofuran scaffold has revealed that its derivatives can modulate numerous cellular pathways, leading to reduced cancer cell viability and proliferation. mdpi.comrsc.org While specific studies focusing solely on this compound are limited, the activities of related benzofuran compounds provide a clear framework of the key mechanisms involved. These mechanisms primarily include the induction of apoptosis, cell cycle arrest, and the inhibition of critical protein kinases and signaling pathways. researchgate.nettandfonline.com

Induction of Apoptosis: A primary anticancer mechanism for many benzofuran derivatives is the induction of programmed cell death, or apoptosis. mdpi.com

p53-Dependent Pathway: Certain novel benzofuran lignan (B3055560) derivatives have been shown to induce apoptosis in a p53-dependent manner. nih.govresearchgate.net The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its stabilization by these compounds can trigger the apoptotic cascade. nih.gov

Modulation of Bcl-2 Family Proteins: Benzofuran-isatin conjugates have been observed to provoke apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, they can downregulate the anti-apoptotic protein Bcl-xl and upregulate the pro-apoptotic protein Bax. nih.gov This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov

Caspase Activation: The execution phase of apoptosis is carried out by caspases. Studies on various benzofuran derivatives demonstrate a significant increase in the activity of effector caspases, such as caspase-3 and caspase-7, confirming their pro-apoptotic effect in cancer cells. mdpi.comnih.gov

Cell Cycle Arrest: Disruption of the cell cycle is another key strategy through which benzofuran compounds exert their anticancer effects.

G2/M Phase Arrest: A common finding is that benzofuran derivatives can cause cell cycle arrest at the G2/M checkpoint. nih.govresearchgate.netnih.gov This prevents the cell from entering mitosis, ultimately leading to cell death.

Tubulin Polymerization Inhibition: The mechanism for G2/M arrest is often linked to the inhibition of tubulin polymerization. Certain benzofuran derivatives, acting as antimitotic agents, disrupt the formation of the mitotic spindle, which is essential for cell division. nih.gov

Inhibition of Key Signaling Pathways: Benzofuran-based molecules have been designed to target specific signaling pathways that are often dysregulated in cancer.

Kinase Inhibition: Derivatives have been developed as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis, and Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netnih.gov Other targeted pathways include mTOR signaling. researchgate.net

Other Pathways: Benzene-sulfonamide-based benzofuran derivatives have been synthesized to inhibit the Hypoxia-Inducible Factor (HIF-1) pathway, which is involved in tumor progression. mdpi.com Additionally, some derivatives can inhibit the NF-κB pathway, which regulates genes involved in inflammation and cell survival. nih.gov

The following table summarizes the mechanistic actions of various benzofuran derivatives as potential anticancer agents.

Derivative Class Mechanism of Action Target Pathway/Protein Result
Benzofuran Lignan DerivativesApoptosis Induction, Cell Cycle Arrestp53, NF-κBG2/M Arrest, Cell Death nih.gov
Benzofuran-Isatin ConjugatesApoptosis InductionBcl-xl, Bax, Cytochrome cMitochondrial-Dependent Apoptosis nih.gov
3-OxadiazolylbenzofuransApoptosis InductionGlycogen Synthase Kinase-3β (GSK3β)Suppression of NF-κB Activity nih.gov
Trimethoxyacetophenone-based BenzofuransAntimitotic ActivityTubulin PolymerizationG2/M Phase Arrest mdpi.comnih.gov
Benzofuran-2-carbohydrazide DerivativesAnti-proliferative ActivityVEGFR-2Inhibition of Angiogenesis nih.gov

Relationship to Soluble Guanylate Cyclase (sGC) Stimulation

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. In its active state, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key intracellular second messenger. nih.gov The NO-sGC-cGMP pathway plays a fundamental role in various physiological processes, most notably in smooth muscle relaxation, leading to vasodilation. nih.gov Furthermore, this pathway exerts anti-inflammatory effects, partly by down-regulating the expression of adhesion molecules like P-selectin on endothelial cells, which reduces leukocyte recruitment to sites of inflammation. nih.gov

Drugs that act as sGC stimulators work by directly enhancing the enzyme's activity, increasing cGMP production. This mechanism is beneficial in conditions where endogenous NO bioavailability is impaired.

However, based on a review of the available scientific literature, there is no established evidence linking this compound or the broader class of benzofuran derivatives to the stimulation of soluble guanylate cyclase. While some benzofuran-based drugs, such as Amiodarone and Bufuralol, have known cardiovascular effects, their mechanisms of action (as an antiarrhythmic and a β-adrenergic blocker, respectively) are distinct from the sGC stimulation pathway. mdpi.com Research into sGC activators has focused on other chemical scaffolds, such as benzotetrazine-1,3-dioxides. nih.gov Therefore, a functional relationship between this compound and sGC stimulation is not supported by current findings.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H-NMR)

Specific ¹H-NMR data for Methyl 5-benzoylfuran-2-carboxylate, which would provide information on the chemical environment of its protons, is not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Detailed ¹³C-NMR spectral data for this compound, which would identify the various carbon environments within the molecule, could not be located in the available resources.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While HRMS data is a standard characterization technique, specific high-resolution mass spectrometry results for this compound were not found in the conducted searches.

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Elucidation

No published single-crystal X-ray diffraction studies for this compound were identified. Therefore, no experimental data exists in the public domain regarding its crystal structure, molecular conformation, or intermolecular interactions.

Analysis of Molecular Conformation and Torsion Angles

Without SC-XRD data, an analysis of the specific molecular conformation and torsion angles of this compound cannot be provided.

Investigation of Intermolecular Interactions (e.g., Stacking, CH···O Bonds)

An investigation into the intermolecular interactions, such as π-π stacking and hydrogen bonding, is not possible without crystallographic data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm the presence of its key functional groups: the ester carbonyl, the ketone carbonyl, the furan (B31954) ring, and the benzene (B151609) ring.

The analysis of the IR spectrum allows researchers to verify the successful synthesis of the target molecule by confirming the presence of these specific functionalities. While a publicly available experimental spectrum for this exact compound is not readily accessible, the expected absorption regions for its constituent functional groups can be predicted based on established spectroscopic data.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Ester Carbonyl (C=O)1725-1705Stretch
Ketone Carbonyl (C=O)1690-1670Stretch
Aromatic C=C1600-1450Stretch
C-O (Ester and Ether)1300-1000Stretch
Aromatic C-H3100-3000Stretch

This table presents the generally accepted, characteristic infrared absorption regions for the primary functional groups contained within this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound, which is the simplest whole-number ratio of atoms of each element present. The empirical formula can then be compared with the molecular formula, derived from the compound's structure, to verify its elemental composition and purity.

For this compound, the molecular formula is C₁₃H₁₀O₄. Based on this, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer that closely match these theoretical values would provide strong evidence for the successful synthesis and purity of the compound.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0113156.1367.82%
HydrogenH1.0081010.084.38%
OxygenO16.00464.0027.80%
Total 230.21 100.00%

This table outlines the theoretical elemental composition of this compound based on its molecular formula, C₁₃H₁₀O₄.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations

There are currently no published studies that specifically detail the molecular modeling or docking simulations of Methyl 5-benzoylfuran-2-carboxylate. Such studies are fundamental in predicting the binding affinity and interaction of a molecule with biological targets, like proteins or enzymes. The absence of this research means that the potential therapeutic targets and the specific nature of its interactions at a molecular level remain speculative.

Quantum Chemical Calculations for Electronic Structure Analysis

Similarly, a search of scientific databases yields no specific reports on quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound. These calculations are vital for understanding the electronic structure, reactivity, and stability of a molecule. Without this data, key parameters like HOMO-LUMO energy gaps, electrostatic potential surfaces, and dipole moments for this specific compound have not been formally documented in the scientific literature.

Kinetics and Mechanism Predictions for Synthetic Transformations

Detailed computational studies predicting the kinetics and mechanisms of synthetic routes leading to this compound are also not available. While synthetic pathways for related benzofuran (B130515) structures have been investigated, a specific computational analysis of the reaction energetics and transition states for the formation of this particular molecule has not been reported.

Structure-Based Drug Design Initiatives

Given the lack of molecular modeling and docking data, there is no evidence to suggest that this compound has been a part of any structure-based drug design initiatives. This approach relies heavily on high-resolution structural data of the target and the ligand, which, as noted, is not available for this compound in the public domain.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Methyl 5-Benzoylfuran-2-carboxylate Derivatives

This compound is a key intermediate in the synthesis of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, also known as YC-1, a compound noted for its wide range of biological activities. nih.gov The development of YC-1 derivatives has become a significant focus in medicinal chemistry. nih.gov A prime example is Riociguat, a clinically approved drug for pulmonary hypertension, which was developed based on the YC-1 structure. nih.gov Future design and synthesis efforts will likely explore modifications at several key positions of the core structure derived from this compound. This includes altering the furan (B31954) and benzyl (B1604629) substituents to optimize bioactivity, selectivity, and pharmacokinetic properties. nih.gov The synthesis of pyrazolopyridinyl pyrimidine (B1678525) derivatives, which have shown potent vasodilation effects, highlights a promising direction for creating advanced analogs. nih.gov

Identification of New Biological Targets and Therapeutic Applications

Derivatives of this compound, particularly YC-1, are known to target several key biological pathways. A primary target is soluble guanylate cyclase (sGC), which plays a crucial role in cardiovascular signaling. nih.gov Stimulation of sGC leads to vasodilation and inhibition of platelet aggregation, making these compounds potential agents for treating vascular embolisms and pulmonary hypertension. nih.gov Other identified targets include hypoxia-inducible factor-1 (HIF-1) and NF-κB. nih.gov Furthermore, patent literature identifies this compound as relevant in the development of EP2 receptor agonists, suggesting a role in inflammatory processes and other prostaglandin-mediated pathways. google.com Future research should aim to validate these targets and explore new therapeutic areas, such as oncology and inflammatory diseases, where the modulation of these pathways is relevant.

Further Elucidation of Mechanistic Pathways and Structure-Activity Relationships

The mechanism of action for YC-1 and its analogs involves the direct stimulation of sGC, which enhances the NO-sGC-cGMP signaling pathway, leading to the relaxation of vascular smooth muscles. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing these effects. For instance, studies on YC-1 analogs have demonstrated that the core structure is critical for activity, with different heterocyclic cores leading to varied inhibitory concentrations. nih.gov Modifications to substituents have also shown significant impacts; for example, converting a hydrogen to a benzyl group at a specific position was found to substantially increase activity against VEGF. nih.gov Future investigations should employ advanced computational modeling and biophysical techniques to further refine the understanding of how these molecules interact with their targets at a molecular level. This will enable more rational drug design and the prediction of off-target effects.

Modification Area Structural Change Impact on Biological Activity Reference
Core HeterocycleReplacement of indazole with pyrazolopyridinyl pyrimidineIncreased vasodilation activity nih.gov
R¹ Position SubstituentConversion from Hydrogen to MethylSignificantly enhanced VEGF inhibition nih.gov
R² Position SubstituentConversion from Hydrogen to BenzylSignificantly increased VEGF inhibition activity nih.gov
Diamino vs. MonoaminoDiamino analogs of pyrazolopyridinyl pyrimidinesGenerally more potent than monoamino counterparts nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

A promising avenue for future research is the exploration of synergistic interactions between this compound derivatives and other therapeutic agents. It has been noted that YC-1 can act synergistically with nitric oxide (NO) to stimulate sGC. nih.gov It may also potentiate the effects of carbon monoxide (CO) on the same enzyme. nih.gov Investigating these synergies could lead to effective combination therapies. For instance, combining an sGC stimulator derived from this scaffold with NO donors could potentially lower the required therapeutic dose and reduce side effects in cardiovascular treatments. Further studies are warranted to identify other bioactive compounds that could work in concert with these furan-based molecules to achieve enhanced therapeutic outcomes in various diseases.

Integration into Broader Drug Discovery Programs for Furan-Based Scaffolds

The successful translation of the YC-1 scaffold, which originates from this compound, into the clinically approved drug Riociguat demonstrates the immense potential of this furan-based structure. nih.gov This success story serves as a powerful case study for integrating this scaffold into broader drug discovery programs. The versatility of the furan ring and the established biological activity of its derivatives make it an attractive starting point for developing libraries of novel compounds. Future programs should systematically explore the chemical space around the this compound core to identify new lead compounds for a wide range of diseases, solidifying the importance of furan-based scaffolds in modern medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-benzoylfuran-2-carboxylate, and what are their key reaction conditions?

  • Primary Route : The compound is synthesized via Friedel-Crafts acylation, starting with ethyl furan-2-carboxylate and benzoyl chloride in the presence of FeCl₃ as a catalyst. This forms the benzoyl-substituted furan intermediate, which is subsequently esterified with methanol under acidic conditions .
  • Alternative Approach : A multi-step route involves cyclization of hydrazine derivatives using lead(IV) acetate [Pb(OAc)₄] and BF₃, though this method yields only 4.3% .
  • Critical Parameters : Temperature control (reflux for esterification), solvent selection (anhydrous conditions for acylation), and catalyst efficiency are pivotal for optimizing yield.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and purity. Mass spectrometry (MS) validates molecular weight .
  • Reaction Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while high-performance liquid chromatography (HPLC) ensures purity of the final product .
  • Data Interpretation : Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate side reactions, necessitating optimization of reaction conditions .

Advanced Research Questions

Q. How can the low yield in the cyclization step of this compound synthesis be addressed?

  • Catalyst Optimization : Replace Pb(OAc)₄ with less toxic catalysts (e.g., iodine or Lewis acids like AlCl₃) to improve cyclization efficiency .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics. Evidence from similar furan derivatives shows improved yields with solvent polarity adjustments .
  • Flow Chemistry : Continuous flow reactors may enhance mass transfer and reduce side reactions, as demonstrated in scaled-up syntheses of halogenated benzofurans .

Q. What structural modifications of this compound enhance its bioactivity, and how are these explored experimentally?

  • Halogen Substitutions : Introduce bromo or fluoro groups at the 5-position to improve pharmacokinetic properties. For example, ethyl 2-(5-bromo-2-fluorophenyl)benzofuran derivatives show enhanced antiviral activity .
  • SAR Studies : Synthesize analogs with varying ester groups (e.g., ethyl instead of methyl) and evaluate their binding affinity to target enzymes via molecular docking and enzyme inhibition assays .
  • Mechanistic Probes : Use isotopically labeled compounds (e.g., ¹³C-benzoyl) to trace metabolic pathways in cellular assays .

Q. What computational methods are employed to predict the reactivity and biological targets of this compound?

  • Density Functional Theory (DFT) : Models electronic properties to predict sites for electrophilic substitution (e.g., para to the benzoyl group) .
  • Molecular Dynamics Simulations : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
  • Machine Learning : Train models on benzofuran bioactivity datasets to prioritize derivatives for synthesis .

Data Contradictions and Resolution

Q. Why do reported yields for this compound synthesis vary significantly across studies?

  • Catalyst Inconsistencies : FeCl₃-catalyzed routes yield >60% in optimized lab settings, while Pb(OAc)₄-based methods suffer from poor scalability (4.3% yield) .
  • Purity of Intermediates : Impurities in ethyl furan-2-carboxylate (e.g., residual moisture) can reduce acylation efficiency, necessitating rigorous drying protocols .
  • Resolution : Standardize starting materials and adopt in-situ purification techniques (e.g., column chromatography post-acylation) .

Methodological Challenges

Q. What are the key challenges in scaling up this compound synthesis for preclinical studies?

  • Catalyst Recovery : FeCl₃ is hygroscopic and difficult to recover; immobilized catalysts or ionic liquids may improve recyclability .
  • Byproduct Formation : Over-acylation can occur at higher temperatures, requiring precise thermal control (<80°C) .
  • Regulatory Compliance : Ensure waste streams (e.g., lead-containing byproducts) meet environmental safety standards .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds in terms of reactivity and applications?

  • vs. Methyl 5-Formylfuran-2-Carboxylate : The benzoyl group enhances electron-withdrawing effects, making the compound less reactive in nucleophilic substitutions but more stable under acidic conditions .
  • vs. Halogenated Derivatives : Bromo or fluoro substitutions at the 5-position improve lipophilicity and bioavailability, as seen in ethyl 6-bromo-5-fluorobenzofuran analogs .
  • Functional Group Trade-offs : The methyl ester group simplifies purification compared to ethyl esters but may reduce solubility in aqueous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.